(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
CAS No.:
Cat. No.: VC13352395
Molecular Formula: C8H19ClN2
Molecular Weight: 178.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19ClN2 |
|---|---|
| Molecular Weight | 178.70 g/mol |
| IUPAC Name | (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
| Standard InChI Key | GXPODRSSEXQIOK-SCLLHFNJSA-N |
| Isomeric SMILES | CN[C@@H]1CCCC[C@H]1NC.Cl |
| Canonical SMILES | CNC1CCCCC1NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride belongs to the class of vicinal diamines, where two amine groups are attached to adjacent carbon atoms on a cyclohexane ring. The stereochemistry is defined by the (1R,2R) configuration, ensuring a trans-diaxial arrangement of the methylamino groups. The hydrochloride salt form neutralizes the basic amine groups, yielding a crystalline solid with improved stability.
Key structural identifiers include:
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IUPAC Name: (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine hydrochloride
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Molecular Formula: C₈H₁₉ClN₂
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Molecular Weight: 178.70 g/mol
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CAS Number: 473918-41-1 (dihydrochloride variant: 70708-33-7)
The compound’s isomeric SMILES string, CN[C@@H]1CCCC[C@H]1NC.Cl, confirms its stereochemistry and protonation state.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride involves a multi-step sequence starting from cyclohexene oxide:
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Epoxide Amination: Cyclohexene oxide undergoes ring-opening amination with methylamine to yield trans-1,2-diaminocyclohexane.
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Methylation: The diamine is selectively methylated using methyl iodide or dimethyl sulfate under basic conditions, producing the N,N′-dimethyl derivative.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, which is isolated via crystallization .
Alternative routes include the hydrolysis of phosphole oxide intermediates, such as (R3a,R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, using HCl-methanol .
Optimization and Yield
Industrial-scale production emphasizes enantiomeric purity, often achieved through chiral resolution or asymmetric catalysis. Yields for the hydrochloride salt typically exceed 70%, with purity levels >97% confirmed by GC-MS and elemental analysis .
Physical and Chemical Properties
Thermodynamic Parameters
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Solubility: Highly soluble in water and polar organic solvents (e.g., methanol, DMF); sparingly soluble in non-polar solvents.
Applications in Asymmetric Catalysis
Chiral Ligand in Metal Complexes
(1R,2R)-rel-N1,N2-Dimethylcyclohexane-1,2-diamine serves as a bidentate ligand, coordinating to transition metals like copper(I/II) and palladium. These complexes catalyze enantioselective transformations, including:
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C–N Coupling: Ullmann-type reactions for synthesizing aryl amines and heterocycles.
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Vinylsulfoximine Synthesis: Asymmetric addition of sulfoximines to α,β-unsaturated carbonyls.
A notable example is the copper-catalyzed N-arylation of indoles, achieving enantioselectivities >90% ee.
Polymerization Catalysis
Zirconium complexes incorporating this ligand demonstrate high activity in 1-hexene polymerization, producing isotactic polyolefins with controlled molecular weights .
Role in Pharmaceutical Synthesis
Tricyclic γ-Secretase Modulators
The compound is a key intermediate in synthesizing tricyclic γ-secretase modulators, potential therapeutics for Alzheimer’s disease. Its chiral centers induce the desired conformational rigidity in the target molecules .
Benzoimidazodiazepinones
Using multi-component Ullmann coupling, the ligand facilitates the synthesis of 4H-benzo[f]imidazo diazepin-6-ones, scaffolds for anxiolytic drugs .
Research Advancements and Case Studies
Enhanced Catalytic Efficiency
Recent studies compare the hydrochloride salt with its free base in copper-mediated reactions. The salt’s improved solubility in aqueous ethanol increases reaction rates by 30% without compromising enantioselectivity.
Industrial Case Study: Large-Scale Arylation
A 2023 pilot plant trial utilized the hydrochloride ligand (0.5 mol%) in the N-arylation of 5-bromoindole, achieving 92% yield and 94% ee. The process highlights the ligand’s robustness under continuous-flow conditions.
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